molecular formula C15H18N4O2 B2395008 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2201549-38-2

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2395008
CAS No.: 2201549-38-2
M. Wt: 286.335
InChI Key: LNVOGHHNNSGYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic small molecule that incorporates a pyrrolidine-triazole core, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is presented for research use to investigate its potential biological activities. Structurally related β-pyrrolidino-1,2,3-triazole compounds have demonstrated substantial promise in pharmacological screenings, showing significant antimicrobial activities against a range of tested microorganisms and moderate to potent anticancer effects against cell lines such as A549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma) in scientific studies . The 1,2,3-triazole moiety is a key pharmacophore, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction, and is known to contribute to binding with biological targets . The presence of the pyrrolidine and phenoxypropanone structure further suggests potential for interaction with various enzymatic systems. Research into analogous compounds indicates that the mechanism of action may involve interaction with key cancer-related receptors; molecular docking studies have shown that similar molecules exhibit comparable binding to co-crystalized ligands with enzymes like DNA topoisomerase IV and anaplastic lymphoma kinase (ALK) . This makes the compound a valuable candidate for researchers exploring new oncological targets and developing novel therapeutic agents. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-9-7-13(11-18)19-10-8-16-17-19/h2-6,8,10,12-13H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVOGHHNNSGYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=CN=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .

In an industrial setting, the synthesis might involve the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Copper-catalyzed cycloaddition to form the triazole ring.
  • Further functionalization to introduce the pyrrolidine and phenoxypropanone moieties.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the role of carbonic anhydrase in the organism.

Comparison with Similar Compounds

Key Observations:

Triazoles exhibit stronger dipole interactions and metabolic stability compared to pyrazoles, making them favorable in drug design .

Backbone Variations: The propan-1-one backbone in the target and contrasts with the α,β-unsaturated ketone (enone) in , which may influence reactivity (e.g., Michael addition susceptibility).

Synthetic Efficiency :

  • The Al₂O₃-mediated synthesis of achieved 52% yield, while CuAAC (proposed for the target) often exceeds 95% conversion , suggesting superior efficiency for triazole formation.

Research Findings and Implications

Crystallographic and Spectroscopic Characterization

  • The pyrazole-containing compound was characterized via single-crystal XRD, likely using SHELX-based refinement tools , which are industry standards for small-molecule crystallography. Similar methodologies could apply to the target compound.
  • 1H/¹³C NMR and IR spectroscopy (as used in ) would be critical for verifying the target’s structure, particularly the triazole C-H stretching (~3130 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹).

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a member of a class of compounds that have garnered interest for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H20N4O\text{C}_{16}\text{H}_{20}\text{N}_{4}\text{O}

This structure includes a triazole ring, a pyrrolidine moiety, and a phenoxypropanone framework, which are known to contribute to various pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The triazole moiety may interact with enzymes involved in cell signaling pathways or metabolic processes.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
1-(3-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)-2-phenoxypropan-1-oneMCF-7 (breast cancer)10
4aMCF-75
4hMCF-78

These results indicate that modifications to the phenoxy and triazole groups can enhance anticancer activity.

Antimicrobial Activity

Other studies have highlighted the antimicrobial properties of similar triazole-containing compounds. The presence of the pyrrolidine ring is thought to enhance membrane permeability, allowing for better interaction with microbial cells.

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxic effects using MTT assays. It was found that specific substitutions on the triazole ring significantly increased cytotoxicity against cancer cells while minimizing toxicity to normal cells .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that the introduction of electron-withdrawing groups on the phenoxy moiety enhanced biological activity. This underscores the importance of chemical modifications in developing more potent anticancer agents .

Q & A

Basic Research Question

  • Enzyme inhibition assays : Test against kinases or proteases (e.g., EGFR or HIV-1 protease) using fluorogenic substrates. Include positive controls (e.g., gefitinib for EGFR) and solvent controls (DMSO ≤0.1%) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 and cancer cell lines (e.g., HeLa). Normalize data to untreated cells and validate with triplicate runs .
    Data interpretation : IC₅₀ values <10 µM suggest therapeutic potential, but false positives may arise from aggregation; confirm via dynamic light scattering .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .
  • Solubility issues : Pre-saturate the compound in assay buffers (e.g., PBS with 0.01% Tween-80) to avoid precipitation .
  • Metabolic instability : Perform LC-MS stability tests in liver microsomes; if rapid degradation occurs, modify the phenoxy group (e.g., fluorination) .

What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

Advanced Research Question

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the phenoxy ring to enhance solubility. However, this may reduce membrane permeability—balance via Hansch analysis .
  • Metabolic blocking : Replace labile protons (e.g., deuterate the triazole methyl group) to slow CYP450-mediated oxidation .
  • Prodrug approaches : Mask the ketone as an ester (e.g., acetyloxymethyl), which hydrolyzes in vivo to release the active form .

What computational methods predict binding modes of this compound with target proteins?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Validate with molecular dynamics (MD) simulations (50 ns trajectories) .
  • Pharmacophore mapping : Identify critical features (e.g., triazole as a hydrogen bond acceptor) using MOE or Discovery Studio. Compare with co-crystal structures of analogous inhibitors .

How do structural analogs of this compound inform SAR studies?

Advanced Research Question

  • Triazole substitution : Replacing 1H-1,2,3-triazole with 1,2,4-triazole reduces kinase inhibition, highlighting the importance of nitrogen positioning .
  • Pyrrolidine modifications : N-methylation improves metabolic stability but decreases solubility; 3-fluoro substitution enhances target affinity by 3-fold .
  • Phenoxy group variations : Electron-withdrawing groups (e.g., -CF₃) improve IC₅₀ values but increase cytotoxicity .

What are the best practices for scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Process optimization : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
  • Quality control : Implement in-line FTIR to monitor reaction progress and HPLC-MS for batch consistency .
  • Green chemistry : Use microwave-assisted synthesis for the CuAAC step to reduce reaction time (30 min vs. 24 h) and solvent waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.